Ethyl 5-(4-ethylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-ethylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a valerate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-ethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(4-ethylphenyl)-5-oxovaleric acid.
Reduction: 5-(4-ethylphenyl)-5-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-ethylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-ethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then participate in various biochemical pathways. The phenyl ring provides additional stability and can interact with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
- Ethyl 5-phenyl-5-oxovalerate
- Ethyl 5-(4-methylphenyl)-5-oxovalerate
- Ethyl 5-(4-isopropylphenyl)-5-oxovalerate
Comparison: Ethyl 5-(4-ethylphenyl)-5-oxovalerate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to Ethyl 5-phenyl-5-oxovalerate, the ethyl-substituted compound may exhibit different steric and electronic properties, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 5-(4-ethylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-12-8-10-13(11-9-12)14(16)6-5-7-15(17)18-4-2/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSSTIMWGUDOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645756 |
Source
|
Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-23-9 |
Source
|
Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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